Methyl 2,5-dichloro-4-hydroxybenzoate
Description
Methyl 3,5-dichloro-4-hydroxybenzoate (CAS: 3337-59-5) is a chlorinated aromatic ester with the molecular formula C₈H₆Cl₂O₃ and a molecular weight of 221.04 g/mol (anhydrous) . Its monohydrate form (C₈H₆Cl₂O₃·H₂O) has a molecular weight of 239.05 g/mol . The compound features a hydroxy group at the para position and two chlorine atoms at the meta positions (3,5) on the benzene ring, with a methyl ester functional group. Key physical properties include a melting point of 122–125°C, a boiling point of 302.7°C, and a flash point of 136.9°C . It is harmful via inhalation, skin contact, or ingestion, necessitating careful handling .
Properties
CAS No. |
219685-77-5 |
|---|---|
Molecular Formula |
C8H6Cl2O3 |
Molecular Weight |
221.03 g/mol |
IUPAC Name |
methyl 2,5-dichloro-4-hydroxybenzoate |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3 |
InChI Key |
VUOSYXHBPMMELM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3,5-Dichloro-4-Hydroxybenzoate
The ethyl ester analog (CAS: 17302-82-8) shares the same chlorinated aromatic backbone but replaces the methyl ester with an ethyl group (C₉H₈Cl₂O₃, MW: 235.07 g/mol) . Key differences include:
- Solubility and Lipophilicity : The ethyl derivative has a higher logP value (2.48 vs. ~2.0 for methyl), indicating greater lipophilicity due to the longer alkyl chain .
- Synthetic Utility: Ethyl esters are often intermediates in synthesizing acid chlorides or amides, as seen in the preparation of Tenovin-36, a thiourea-based anticancer agent .
- Enzymatic Inhibition : Both esters hydrolyze to 3,5-dichloro-4-hydroxybenzoic acid, a competitive inhibitor of 4-hydroxybenzoate 1-hydroxylase (Ki = 226 μM) .
Methyl 4-Butoxy-3,5-Dichlorobenzoate
This derivative (C₁₁H₁₂Cl₂O₃) replaces the hydroxy group with a butoxy chain, shifting the compound’s reactivity. It is synthesized via alkylation of methyl 3,5-dichloro-4-hydroxybenzoate with butyl bromide . Unlike the parent compound, it lacks hydrogen-bonding capacity at the 4-position, reducing its enzyme inhibition potency but improving solubility in non-polar solvents .
4-Hydroxy-3,5-Dinitrobenzoate and 4-Hydroxyisophthalate
These analogs exhibit stronger inhibitory effects on 4-hydroxybenzoate 1-hydroxylase (Ki = 5 mM and 306 μM, respectively) compared to 3,5-dichloro-4-hydroxybenzoate . The nitro groups in 4-hydroxy-3,5-dinitrobenzoate enhance electron withdrawal, stabilizing enzyme binding but reducing metabolic stability.
Table 1: Key Properties of Methyl 3,5-Dichloro-4-Hydroxybenzoate and Analogs
Table 2: Enzymatic Activity of 4-Hydroxybenzoate 1-Hydroxylase Inhibitors
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